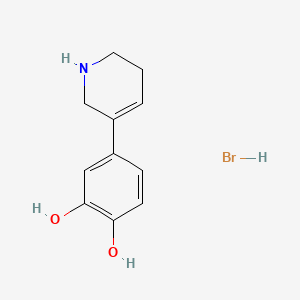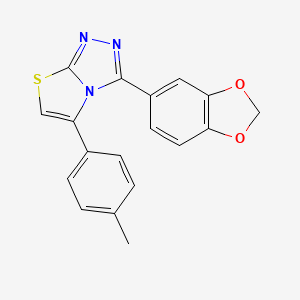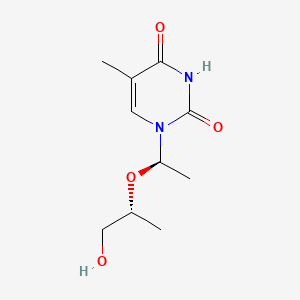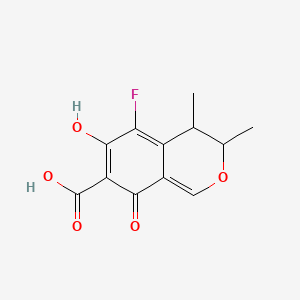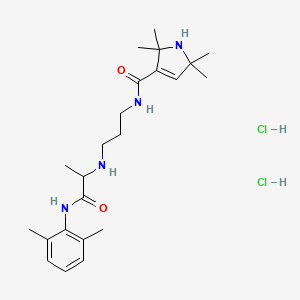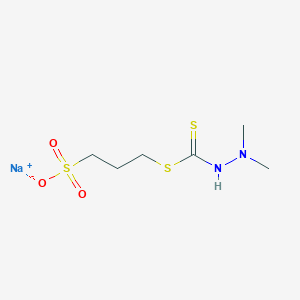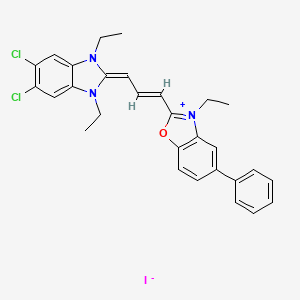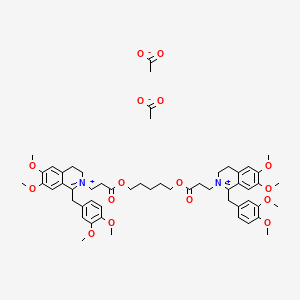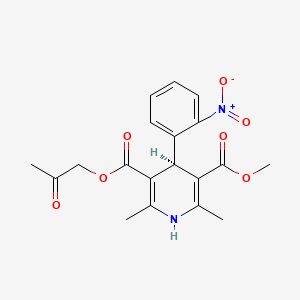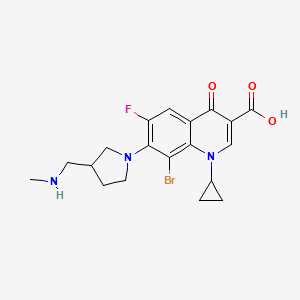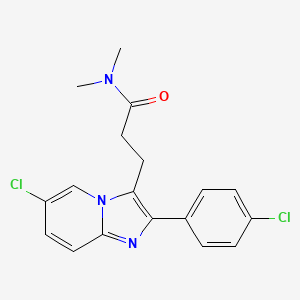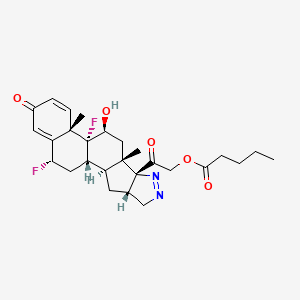
6alpha,9-Difluoro-5',16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno(17,16-c)pyrazole-3,20-dione 21-valerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6alpha,9-difluoro-5’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-valerate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is used in the treatment of various skin conditions, including eczema and psoriasis, due to its ability to reduce inflammation and suppress immune responses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha,9-difluoro-5’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-valerate involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Fluorination: Introduction of fluorine atoms at the 6alpha and 9 positions.
Hydroxylation: Addition of hydroxyl groups at the 11beta and 21 positions.
Pyrazole Ring Formation: Construction of the pyrazole ring at the 17,16-c position.
Valerate Esterification: Esterification of the 21-hydroxyl group with valeric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: For controlled reaction conditions.
Purification Steps: Including crystallization and chromatography to isolate the desired product.
Quality Control: Ensuring the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Halogen atoms (fluorine) can be substituted under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with altered pharmacological properties.
Aplicaciones Científicas De Investigación
6alpha,9-difluoro-5’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-valerate is widely used in scientific research due to its potent anti-inflammatory properties. Applications include:
Chemistry: Studying the effects of fluorination on steroid activity.
Biology: Investigating the compound’s impact on cellular signaling pathways.
Medicine: Developing new treatments for inflammatory and autoimmune diseases.
Industry: Formulating topical creams and ointments for dermatological use.
Mecanismo De Acción
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in:
Inhibition of Pro-inflammatory Cytokines: Reducing inflammation.
Suppression of Immune Response: Decreasing immune cell activity.
Stabilization of Cell Membranes: Preventing the release of inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
Betamethasone Valerate: Another potent corticosteroid with similar anti-inflammatory properties.
Clobetasol Propionate: Known for its high potency in treating severe skin conditions.
Fluocinolone Acetonide: Used for its anti-inflammatory and antipruritic effects.
Uniqueness
6alpha,9-difluoro-5’,16beta-dihydro-11beta,21-dihydroxypregna-1,4-dieno[17,16-c]pyrazole-3,20-dione 21-valerate is unique due to its specific fluorination pattern and pyrazole ring structure, which enhance its potency and stability compared to other corticosteroids.
Propiedades
Número CAS |
94135-38-3 |
|---|---|
Fórmula molecular |
C27H34F2N2O5 |
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
[2-[(1S,2S,4S,8R,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,7-diazapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] pentanoate |
InChI |
InChI=1S/C27H34F2N2O5/c1-4-5-6-23(35)36-14-22(34)27-15(13-30-31-27)9-17-18-11-20(28)19-10-16(32)7-8-24(19,2)26(18,29)21(33)12-25(17,27)3/h7-8,10,15,17-18,20-21,33H,4-6,9,11-14H2,1-3H3/t15-,17-,18-,20-,21-,24-,25-,26-,27-/m0/s1 |
Clave InChI |
IVKTWEUOWAMBNB-MOWALVJDSA-N |
SMILES isomérico |
CCCCC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)CN=N2 |
SMILES canónico |
CCCCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)CN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


